REACTION_CXSMILES
|
CN1CCOCC1.[O:8]=[C:9]1[CH2:13][CH2:12][CH2:11][N:10]1[CH2:14][CH2:15][C:16]([OH:18])=O.[CH:19]1([Mg]Br)[CH2:23][CH2:22][CH2:21][CH2:20]1>C1COCC1.[Cu](I)I>[CH:19]1([C:16](=[O:18])[CH2:15][CH2:14][N:10]2[CH2:11][CH2:12][CH2:13][C:9]2=[O:8])[CH2:23][CH2:22][CH2:21][CH2:20]1
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Name
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2-Chloro-4-6-dimethoxy-1,3,5-triazine
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Quantity
|
2.68 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 mL
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Type
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reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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O=C1N(CCC1)CCC(=O)O
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.35 mL
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Type
|
reactant
|
Smiles
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C1(CCCC1)[Mg]Br
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
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[Cu](I)I
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 1 h the reaction mixture was filtered through a glass frit
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Duration
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1 h
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Type
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CUSTOM
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Details
|
to remove a white precipitate
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Type
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CUSTOM
|
Details
|
After 4 h the resulting black mixture was quenched with saturated NH4Cl
|
Duration
|
4 h
|
Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
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Details
|
The organic layers were washed with 1 N HCl, saturated NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
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C1(CCCC1)C(CCN1C(CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |